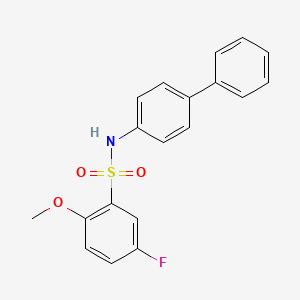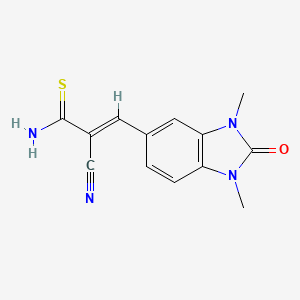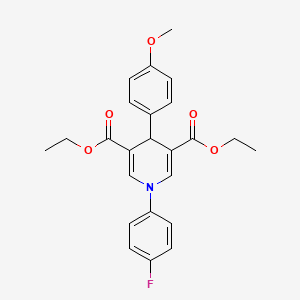![molecular formula C13H8ClN3O B3604814 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3604814.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
描述
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine, also known as CPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPY is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, both of which have unique properties that make CPY an attractive molecule for research.
科学研究应用
Anticancer Agent
The 1,3,4-oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Derivatives like “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine” have shown promising results in inhibiting the growth of cancer cells. These compounds can selectively interact with nucleic acids, enzymes, and proteins that are crucial for cancer cell proliferation . For instance, certain derivatives have been tested for their ability to inhibit thymidine phosphorylase, an enzyme associated with breast cancer cell lines .
Enzyme Inhibition
The structural modification of 1,3,4-oxadiazole derivatives allows them to target various enzymes implicated in disease pathogenesis. This includes enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . By inhibiting these enzymes, the derivatives can interfere with the biological pathways essential for disease progression, offering a pathway for therapeutic intervention.
Pharmacophore in Drug Design
The oxadiazole ring system serves as an important pharmacophore in drug design due to its ability to engage in various non-covalent interactions with biological targets. The chlorophenyl and pyridine groups attached to the oxadiazole scaffold enhance its pharmacokinetic properties and can lead to improved drug efficacy and selectivity .
Green Chemistry Applications
The synthesis of 1,3,4-oxadiazole derivatives aligns with the principles of green chemistry. Nonconventional sources such as microwave, mechanical mixing, visible light, and ultrasound can be employed to synthesize these compounds, minimizing environmental impact and enhancing sustainability . This approach not only benefits the environment but also offers cost-effective and efficient production methods for pharmaceuticals.
Second Harmonic Generation (SHG)
Compounds with delocalized pi-electrons, such as “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine”, are gaining importance in the field of second harmonic generation (SHG). SHG materials are used in laser technology, telecommunications, and information processing. The electron-donating and accepting properties of the compound facilitate easy charge transfer, which is essential for nonlinear optical applications .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their biological targets. The 1,3,4-oxadiazole derivatives can be used in computational models to predict binding affinities and selectivity towards specific proteins or enzymes. This aids in the rational design of new drugs with optimized therapeutic profiles .
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
属性
IUPAC Name |
3-(4-chlorophenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHCRMDVEGOOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-dimethylbenzimidazo[2',1':2,3][1,3]thiazolo[4,5-b]quinoxaline](/img/structure/B3604745.png)
![4-bromo-3-methoxy-N-[3-(propionylamino)phenyl]-2-naphthamide](/img/structure/B3604758.png)

![3,4,5-trimethoxy-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3604767.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3604787.png)
![N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3604791.png)
![2-bromo-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3604802.png)
![3-(4-acetylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3604811.png)
![N-[3-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B3604815.png)
![3,4-dimethoxy-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3604821.png)

![N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B3604837.png)